1-(5-Fluoropyridin-3-yl)cyclopropan-1-amine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-3-yl)cyclopropan-1-amine;4-methylbenzenesulfonic acid is a compound that combines a fluorinated pyridine ring with a cyclopropane amine moiety, and is further stabilized by a 4-methylbenzenesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-3-yl)cyclopropan-1-amine typically involves the following steps:
Fluorination of Pyridine: The starting material, pyridine, is fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.
Cyclopropanation: The fluorinated pyridine is then subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Formation of Tosylate Salt: Finally, the compound is treated with 4-methylbenzenesulfonic acid to form the tosylate salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-3-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)cyclopropan-1-amine;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with various enzymes and receptors, while the cyclopropane amine moiety can modulate biological activity through its interaction with amine-binding sites . The tosylate group enhances the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoropyridin-3-yl)cyclopropan-1-amine: Similar structure but with a different substitution pattern on the pyridine ring.
1-(4-Fluoropyridin-3-yl)cyclopropan-1-amine: Fluorine atom at a different position on the pyridine ring.
1-(5-Chloropyridin-3-yl)cyclopropan-1-amine: Chlorine atom instead of fluorine on the pyridine ring.
Uniqueness
1-(5-Fluoropyridin-3-yl)cyclopropan-1-amine;4-methylbenzenesulfonic acid is unique due to the specific positioning of the fluorine atom and the presence of the tosylate group, which enhances its stability and solubility compared to similar compounds .
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)cyclopropan-1-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2C7H8O3S/c9-7-3-6(4-11-5-7)8(10)1-2-8;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2,10H2;2*2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUXLQSRNVVWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1(C2=CC(=CN=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.